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Compound of Interest

Compound Name: Ranolazine-B-D-lactoside
Cat. No.: B1159475
Get Quote
\ J

Technical Characterization Guide: Ranolazine-f3-
D-lactoside
Executive Summary & Molecular Framework

Ranolazine-B-D-lactoside represents a strategic fusion of the lipophilic piperazine core of
Ranolazine with the hydrophilic disaccharide lactose. The primary challenge in characterizing
this molecule lies in distinguishing the complex overlapping signals of the carbohydrate moiety
from the aliphatic spacers of the drug, and confirming the stereochemistry of the newly formed
glycosidic bond.

Molecular Formula:

Molecular Weight: 751.83 g/mol

Core Moiety: Ranolazine (Piperazine derivative)[1][2][3][4][5]

Glycon Moiety: Lactose (
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-D-galactopyranosyl-(1
4)-D-glucopyranose)

e Linkage:

-glycosidic bond at Ranolazine C-2' position.

Spectroscopic Profiling (Data & Analysis)
A. Mass Spectrometry (ESI-MS/HRMS)

Objective: Confirm molecular weight and analyze fragmentation to verify the conjugate

structure.

Methodology: Electrospray lonization (ESI) in Positive Mode is the standard.[6] The molecule

protonates readily at the basic piperazine nitrogens.

lon Species Theoretical m/z Interpretation
Protonated molecular ion.
752.37 Primary identification peak.[5]
[7]
Sodium adduct. Common in
774.35 glycosides due to sugar
chelation.
Doubly charged species
376.69 (common due to multiple basic
sites).
. Result of glycosidic bond
FragmentA 428.25 cleavage (Source-Induced
Dissociation).
Fragment B 32511 . Oxocarbenium ion of the

disaccharide.
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Diagnostic Insight: The presence of the m/z 428 fragment alongside the parent ion m/z 752 is
the "Self-Validating” signature. It confirms that the Ranolazine core is intact and was
successfully conjugated to a labile sugar moiety.

B. Infrared Spectroscopy (FT-IR)

Objective: Identify key functional groups and confirm the presence of both the carbohydrate
and the drug amide.

Methodology: Attenuated Total Reflectance (ATR) on solid sample.

Frequency (
Assignment Structural Origin

)

Multiple hydroxyl groups from
the Lactose moiety.

3200 — 3500 O-H Stretch (Strong, Broad) o
(Significantly broader than

pure Ranolazine).

) Aliphatic chains of the
2800 — 3000 C-H Stretch (Medium) ) ) )
piperazine and propy! linkers.

Acetamide carbonyl of
1655 — 1690 Amide | (C=0) Ranolazine. Diagnostic for the

drug core.

2,6-Dimethylphenyl rin
1590 C=C Aromatic ) yipnenyiting
breathing.

"Sugar Fingerprint" region.

Overlapping ether bands from
1000 — 1150 C-O-C / C-0O Stretch (Strong) ) o

Ranolazine and glycosidic

bonds.

C. Nuclear Magnetic Resonance (NMR)

Objective: Map the carbon-hydrogen framework and rigorously prove the
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-configuration of the linkage. Solvent: DMSO-
(Preferred for solubility of both moieties) or

(if salt form). Data below assumes DMSO-

NMR (500 MHz) - Key Diagnostic Signals
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(ppm)

Multiplicity

(Hz)

Integration

Assignment

Validation
Note

7.0-73

Multiplet

3H

Ar-H (Phenyl)

Ranolazine
aromatic

core.

6.8-6.9

Multiplet

4H

Ar-H
(Phenoxy)

Methoxyphen
oXxy aromatic

ring.

4.35

Doublet

7.8

1H

H-1 (Glc)

Anomeric

Proton.
Hz confirms

-linkage.

4.22

Doublet

7.5

1H

H-1' (Gal)

Anomeric
proton of the
internal
Galactose

unit.

40-4.1

Multiplet

1H

Ranolazine
CH-O

Shifted
downfield
(~0.5 ppm)
vs. free drug
due to

glycosylation.

3.73

Singlet

3H

Methoxy
group on

phenoxy ring.

3.0-3.8

Complex

~12H

Sugar Ring H

"Sugar bulk"
region.
Overlaps with
piperazine
signals.[5]
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Dimethyl
) signals on the
2.12 Singlet - 6H ]
amide phenyl

ring.

NMR (125 MHz) - Key Diagnostic Signals
e Carbonyl: ~168 ppm (Amide C=0).

e Anomeric Carbons:
o ~103.5 ppm: Galactose C-1".

o ~100.2 ppm: Glucose C-1 (Linked to Ranolazine). The chemical shift of this carbon is
critical,

-anomers typically appear upfield (~95 ppm), while

-anomers are downfield (~100+ ppm).
e Drug Core: 150-110 ppm (Aromatic carbons), ~56 ppm (
), ~53 ppm (Piperazine carbons).

Structural Validation Logic (Graphviz)

The following diagram illustrates the logical workflow to confirm the structure of Ranolazine-[3-
D-lactoside, moving from raw data to structural certainty.
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Crude Conjugate

HPLC Purification
(C18 Column)

Found m/z 752 [M+H]+?
Found Frag 428?

Mass Confirmed

FT-IR Analysis

Amide | (1660) Present?
Strong OH (3400) Present?

Groups Confirmed

1H NMR (DMSO-d6)

Anomeric Doublet (d, ~4.4 ppm)
Coupling J ~ 7.8 Hz?

Stereochemistry Confirmed
VALIDATED STRUCTURE:
Ranolazine-B-D-lactoside

Click to download full resolution via product page

Caption: Logical workflow for the spectroscopic validation of Ranolazine-3-D-lactoside.
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Experimental Protocols
Protocol 1: Sample Preparation for NMR

» Rationale: Lactose is highly polar; Ranolazine is moderately lipophilic. This amphiphilic
nature requires a solvent that disrupts hydrogen bonding without aggregating the molecule.

e Step 1: Weigh 5-10 mg of the purified Ranolazine--D-lactoside.
e Step 2: Dissolve in 0.6 mL of DMSO-

(Dimethyl sulfoxide-d6).

o Step 3: If resolution in the sugar region is poor due to OH signal broadening, add 1 drop of

to the tube and shake. This exchanges the hydroxyl protons, removing them from the
spectrum and simplifying the "sugar bulk” region (3.0-4.0 ppm) to allow visualization of the
ring protons.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)

e Instrument: Q-TOF or Orbitrap.
e Solvent: Methanol:Water (50:50) + 0.1% Formic Acid.
e Flow Rate: 10

L/min (Direct Infusion).

e Settings:
o Capillary Voltage: 3.5 kV.
o Cone Voltage: 30 V (Keep low to prevent premature fragmentation of the glycosidic bond).

o Source Temp: 120°C.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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lactoside-nmr-ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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